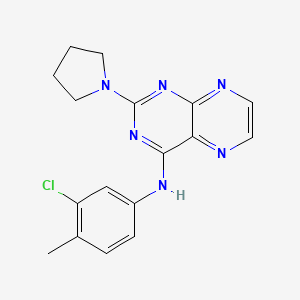

N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-arylpyrimidin-2-amine derivatives, including compounds similar to N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, has been explored using palladium-catalyzed Buchwald-Hartwig amination. This method involves the use of dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere, yielding moderate to good results with a range of 27% to 82% . Another related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was synthesized through a coupling reaction, showcasing the versatility of methods available for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a compound with a similar core structure to the one of interest, was determined through X-ray crystallography. The molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds and are further packed into layers by π-stacking interactions . This suggests that similar N-arylpteridin-4-amines could exhibit interesting supramolecular arrangements due to hydrogen bonding and aromatic stacking.

Chemical Reactions Analysis

The chemical reactivity of N-arylpteridin-4-amines can be inferred from the synthesis of related compounds. For instance, the synthesis of a series of N-(pyrrol-2-yl)amines demonstrates the potential for these compounds to undergo further chemical transformations, such as solvent-free condensation and reduction, which are key steps in accessing a variety of structurally diverse amines . These reactions are indicative of the potential chemical versatility of N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine.

Physical and Chemical Properties Analysis

Scientific Research Applications

Analytical Methods in Food and Environmental Research

The importance of biogenic amines (BAs) in food safety and environmental studies has led to the development of various analytical methods for their detection. BAs are natural compounds that can indicate food spoilage or quality. The analysis of BAs, including those similar in structure or function to N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, is crucial due to their potential toxicity. High-performance liquid chromatography (HPLC) is widely used for BA analysis, employing derivatization techniques for enhanced detection sensitivity (Önal, 2007).

Pharmacological Activities and Therapeutic Potential

Pteridine derivatives, including compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, have shown a wide range of biological activities. These compounds act as pigments, enzymatic cofactors, or molecules activating the immune system in various organisms. Their therapeutic potential is being explored in areas such as antitumor activity, chronic inflammation, and antimicrobial treatments. Several pteridine derivatives are under clinical trials, highlighting their promising role in future therapies (Carmona-Martínez et al., 2018).

Chemical Synthesis and Catalyst Development

The synthesis of complex molecules often involves catalytic processes that are enhanced by the use of specific catalysts, including those based on the structural motifs of N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine. Recent developments in recyclable copper catalyst systems for C-N bond-forming reactions highlight the importance of such catalysts in organic synthesis. These advancements are crucial for the pharmaceutical industry and the development of new drugs (Kantam et al., 2013).

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-pyrrolidin-1-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6/c1-11-4-5-12(10-13(11)18)21-16-14-15(20-7-6-19-14)22-17(23-16)24-8-2-3-9-24/h4-7,10H,2-3,8-9H2,1H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOCHVVIUREPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)